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Compound of Interest

Compound Name: Oseltamivir acid

Cat. No.: B1677507

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the
Synthesis of a Key Antiviral Agent

Oseltamivir acid, the active metabolite of the widely used antiviral drug oseltamivir phosphate
(Tamiflu®), is a cornerstone in the management of influenza A and B viruses. The challenge of
its chemical synthesis has spurred significant innovation in organic chemistry, leading to a
variety of elegant and distinct approaches. This guide provides a comparative analysis of the
most prominent synthetic routes to oseltamivir acid, offering a comprehensive overview of
their respective methodologies, efficiencies, and key chemical transformations. The content
herein is intended to aid researchers in understanding the strategic nuances of each pathway
and to inform the development of future antiviral therapeutics.

Comparative Overview of Major Synthetic Routes

The synthesis of oseltamivir, a molecule with three stereocenters, demands a high degree of
stereocontrol. The various routes developed to achieve this can be broadly categorized by their
starting materials and key strategic bond formations. The following table summarizes the
guantitative aspects of the most significant synthetic pathways.
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Starting
Material(s)

Key
Features/React
ions

Number of
Steps

Overall Yield
(%)

Enantiomeric
Excess (ee, %)

(-)-Shikimic Acid

Industrial
standard, utilizes
a natural chiral
pool, involves
epoxide
formation and
azide chemistry
(or azide-free

alternatives).[1]

[2]

~8-13

17-47%][1][3]

>99% (from

chiral pool)

1,3-Butadiene &
Acrylic Acid

Total synthesis,
asymmetric
Diels-Alder
reaction,
iodolactamization
, azide-free.[1][4]
[5]

~309%[4][5]

>98%

meso-Aziridine

Catalytic
asymmetric
desymmetrizatio
n with a chiral
catalyst and
TMSNS3,
iodolactamization

11

Not explicitly
high in early
versions, but
demonstrates a
powerful
asymmetric

strategy.[6]

>99%

Pyridine &

Acrolein

Asymmetric
Diels-Alder
reaction with an
organocatalyst,

azide-free.[1]

~229%[7]

>99%
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Visualizing the Synthetic Strategies

The diverse approaches to oseltamivir acid can be visualized as a branching tree of synthetic
pathways, originating from either natural product precursors or simple achiral starting materials.
The following diagram illustrates the logical relationships between these key routes.

Starting Materials
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Caption: Comparative workflow of major oseltamivir acid synthesis routes.

In-Depth Analysis of Key Synthetic Routes

The Industrial Rochel/Gilead Synthesis from (-)-Shikimic
Acid

The commercial production of oseltamivir has historically relied on a route starting from (-)-
shikimic acid, a natural product extracted from Chinese star anise.[1] This approach takes

advantage of the inherent chirality of the starting material to establish the correct
stereochemistry in the final product.

Key Transformations:
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» Esterification and Ketalization: The synthesis begins with the protection of the carboxylic acid
and diol functionalities of shikimic acid.[1]

e Mesylation and Epoxide Formation: The remaining hydroxyl group is converted to a good
leaving group (mesylate), which then allows for the formation of a key epoxide intermediate.

[1]

o Azide-mediated Ring Opening: In the original route, the epoxide is opened regioselectively
with an azide nucleophile to introduce one of the two required nitrogen functionalities.[2] A
second nitrogen is introduced later, also via an azide intermediate.[2] The use of potentially
explosive azides is a significant drawback of this pathway.[1]

o Azide-Free Alternatives: Roche has also developed azide-free routes to circumvent the
safety concerns associated with azide chemistry.[1] These alternative routes often involve
different nucleophiles for the epoxide opening and subsequent functional group
manipulations.

This route has been optimized for large-scale production, and despite the reliance on a natural
starting material with fluctuating availability, it remains a benchmark for industrial synthesis.[8]

The Corey Total Synthesis

In 2006, E.J. Corey and his group reported an elegant and highly efficient total synthesis of
oseltamivir starting from inexpensive and readily available 1,3-butadiene and acrylic acid.[1][4]
This route is notable for its avoidance of azide chemistry and its clever construction of the
cyclohexene core.

Key Transformations:

o Asymmetric Diels-Alder Reaction: The cornerstone of this synthesis is an asymmetric Diels-
Alder reaction between butadiene and a trifluoroethyl acrylate, catalyzed by a chiral
oxazaborolidinium catalyst (CBS catalyst).[1][9] This reaction establishes the initial
stereochemistry of the cyclohexene ring with high enantioselectivity.

 |odolactamization: The Diels-Alder adduct is converted to an amide, which then undergoes
an iodolactamization to introduce a nitrogen atom and an iodine atom across the double
bond, forming a bicyclic lactam.[1]
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» Aziridination and Ring Opening: The synthesis proceeds through the formation of an
aziridine intermediate, which is then regioselectively opened with 3-pentanol to install the
characteristic pentyloxy side chain.[4]

The Corey synthesis is a landmark achievement in total synthesis, demonstrating a practical
and scalable route to a complex pharmaceutical agent from simple starting materials.[5]

The Shibasaki Synthesis

Masakatsu Shibasaki's group has developed several innovative approaches to oseltamivir, with
a notable route featuring the catalytic asymmetric desymmetrization of a meso-aziridine.[1] This
strategy introduces chirality through a catalytic process, offering an alternative to the use of a
chiral pool starting material.

Key Transformations:

» Catalytic Asymmetric Ring Opening: The key step involves the enantioselective opening of a
symmetrical meso-aziridine with trimethylsilyl azide (TMSN3) in the presence of a chiral
yttrium catalyst.[1][6][10] This reaction sets the stereochemistry of the two adjacent amino
groups.

 lodolactamization: Similar to the Corey synthesis, an iodolactamization reaction is employed
to construct a bicyclic intermediate.[1]

o Functional Group Manipulations: The remainder of the synthesis involves a series of
functional group interconversions to complete the synthesis of oseltamivir.

The Shibasaki synthesis showcases the power of asymmetric catalysis in constructing complex
chiral molecules and provides a conceptually different approach to the synthesis of oseltamivir.

Experimental Protocols for Key Experiments
Corey Synthesis: Asymmetric Diels-Alder Reaction

e Reaction: 1,3-Butadiene + 2,2,2-Trifluoroethyl acrylate

o Catalyst: (S)-2-Methyl-CBS-oxazaborolidine
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Procedure: To a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in
dichloromethane at -78 °C is added a solution of 2,2,2-trifluoroethyl acrylate. Liquefied 1,3-
butadiene is then added, and the reaction mixture is stirred at -78 °C for several hours. The
reaction is quenched with methanol and warmed to room temperature. The product, the
corresponding cyclohexene ester, is isolated and purified by column chromatography. High
enantiomeric excess is typically observed for the desired (R)-enantiomer.

Shibasaki Synthesis: Catalytic Asymmetric
Desymmetrization of a meso-Aziridine

Substrate: A suitable meso-N-acyl aziridine
Reagent: Trimethylsilyl azide (TMSN3)
Catalyst: A chiral catalyst prepared from Y(Oi-Pr)3 and a chiral ligand.

Procedure: To a solution of the chiral ligand in an appropriate solvent is added Y (Oi-Pr)3.
The mixture is stirred to form the active catalyst. The meso-aziridine is then added, followed
by the dropwise addition of TMSN3 at a controlled temperature (e.g., 0 °C to room
temperature). The reaction is monitored by TLC until completion. The resulting azido amine
product is obtained after an appropriate work-up and purification. This reaction typically
proceeds with high enantioselectivity.[10]

Roche (Azide-Free) Synthesis: Epoxide Opening with a
Nitrogen Nucleophile

Substrate: The key epoxide intermediate derived from shikimic acid.
Nucleophile: For example, allylamine.
Catalyst: A Lewis acid, such as magnesium bromide diethyl etherate (MgBr2:OEt2).[11]

Procedure: The epoxide is dissolved in a suitable solvent, and the Lewis acid catalyst is
added. The nitrogen nucleophile (e.g., allylamine) is then introduced, and the reaction is
stirred at room temperature until the epoxide is consumed. The product, the corresponding
amino alcohol, is isolated after an aqueous work-up and purification. Subsequent steps
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would involve deallylation and acylation to furnish the final amino-acetylamino functionality.
[11]

This comparative guide highlights the ingenuity and diversity of synthetic strategies that have
been applied to the production of oseltamivir acid. From leveraging nature's chiral pool to the
de novo creation of stereocenters through asymmetric catalysis, the synthesis of this vital
antiviral drug continues to be a rich field of study and an inspiration for the development of new
synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677507#comparative-analysis-of-oseltamivir-acid-
synthesis-routes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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